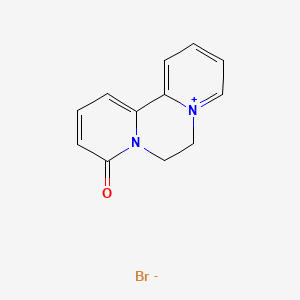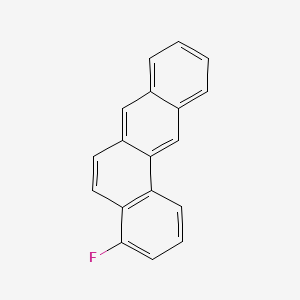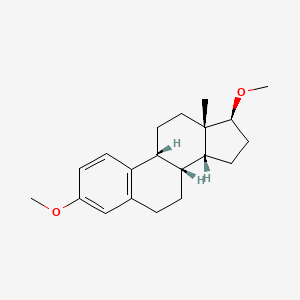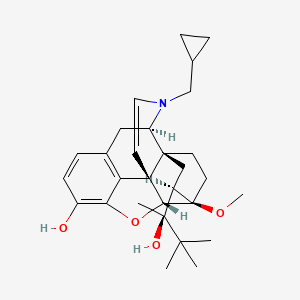
15,16-Didehydrobuprenorphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15,16-Didehydrobuprenorphine is a synthetic derivative of buprenorphine, an opioid used primarily for pain management and opioid addiction treatment. This compound is characterized by its unique chemical structure, which includes a 6,14-ethenomorphinan skeleton and a 17-(cyclopropylmethyl) group. It is known for its high affinity for opioid receptors, making it a subject of interest in pharmacological research .
準備方法
The synthesis of 15,16-Didehydrobuprenorphine involves several steps, starting from the precursor buprenorphine. The key steps include:
Oxidation: Buprenorphine undergoes oxidation to form the 15,16-didehydro derivative.
Cyclization: The formation of the 6,14-ethenomorphinan skeleton is achieved through cyclization reactions.
Functional Group Modifications: Introduction of the 17-(cyclopropylmethyl) group and other functional groups is carried out under specific reaction conditions.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
化学反応の分析
15,16-Didehydrobuprenorphine undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the compound, potentially forming new derivatives.
Reduction: Reduction reactions can alter the double bonds in the structure, leading to different analogs.
Substitution: Common reagents such as halogens can be used to substitute specific functional groups in the molecule.
Hydrolysis: This reaction can break down the compound into smaller fragments under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
15,16-Didehydrobuprenorphine has several applications in scientific research:
Pharmacology: It is used to study opioid receptor interactions and the development of new analgesics.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs with improved efficacy and safety profiles.
Neuroscience: The compound is used to investigate the mechanisms of opioid addiction and pain modulation.
Analytical Chemistry: It serves as a reference standard in various analytical techniques
作用機序
15,16-Didehydrobuprenorphine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual activity results in analgesic effects while reducing the risk of respiratory depression and other side effects associated with full agonists .
類似化合物との比較
15,16-Didehydrobuprenorphine is unique compared to other opioid derivatives due to its specific structural modifications. Similar compounds include:
Buprenorphine: The parent compound, used widely in pain management and opioid addiction treatment.
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Methadone: A full opioid agonist used for pain relief and opioid addiction treatment
These compounds share some pharmacological properties but differ in their receptor affinities, efficacy, and safety profiles.
特性
分子式 |
C29H39NO4 |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-3,8(20),9,11-tetraen-11-ol |
InChI |
InChI=1S/C29H39NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,12-13,17,20-21,24,31-32H,6-7,10-11,14-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1 |
InChIキー |
IZSLIBHUFACYPA-IHFGGWKQSA-N |
異性体SMILES |
C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25C=CN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O |
正規SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25C=CN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine](/img/structure/B13417684.png)
![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)
![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
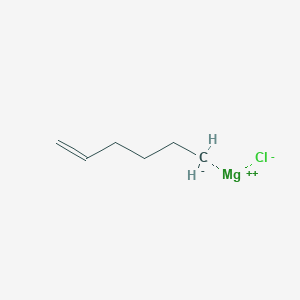
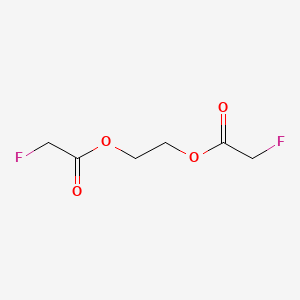
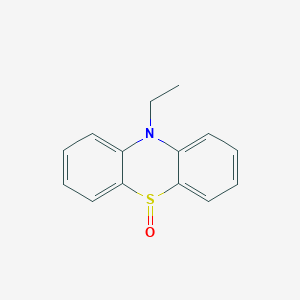
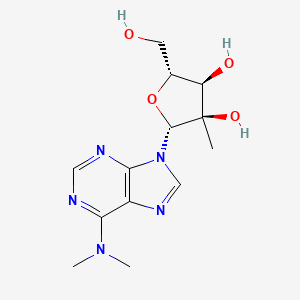


![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)
